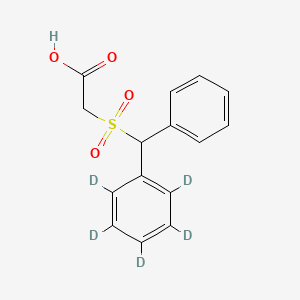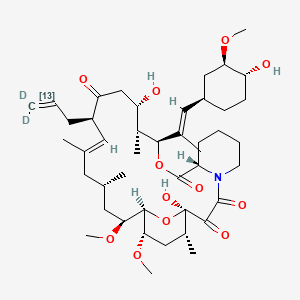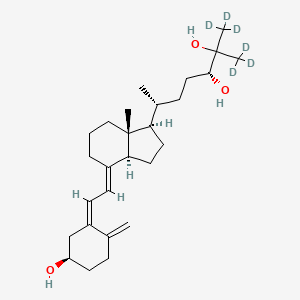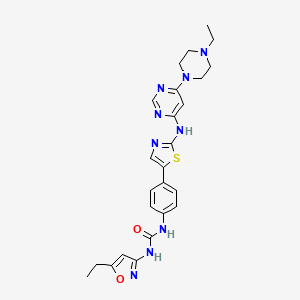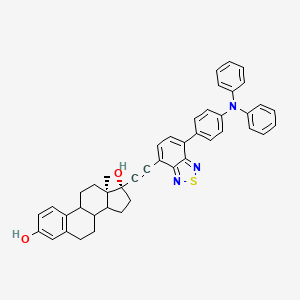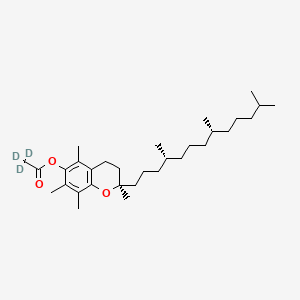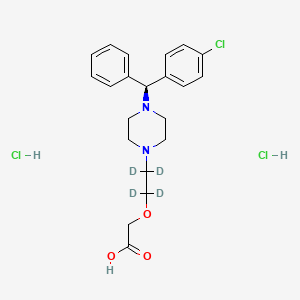
(S)-Cetirizine-d4 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cetirizine-d4 (dihydrochloride) is a deuterated form of cetirizine, an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of cetirizine, as the presence of deuterium can affect the rate of metabolic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cetirizine-d4 (dihydrochloride) typically involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (S)-Cetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Cetirizine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Cetirizine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of cetirizine under various conditions.
Biology: Employed in metabolic studies to understand the biotransformation of cetirizine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cetirizine.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cetirizine.
Mechanism of Action
(S)-Cetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This prevents histamine from binding to its receptor, thereby reducing the symptoms of allergic reactions. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The inhibition of these receptors leads to a decrease in the release of inflammatory mediators, resulting in relief from allergy symptoms.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The non-deuterated form of (S)-Cetirizine-d4 (dihydrochloride) with similar antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for the histamine H1 receptor.
Hydroxyzine: A first-generation antihistamine with sedative properties, used for similar indications but with a different side effect profile.
Uniqueness
(S)-Cetirizine-d4 (dihydrochloride) is unique due to the presence of deuterium atoms, which can alter the metabolic rate and provide valuable insights into the pharmacokinetics and metabolism of cetirizine. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics.
Properties
Molecular Formula |
C21H27Cl3N2O3 |
|---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1/i14D2,15D2;; |
InChI Key |
PGLIUCLTXOYQMV-LRQQSIOKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)


![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
